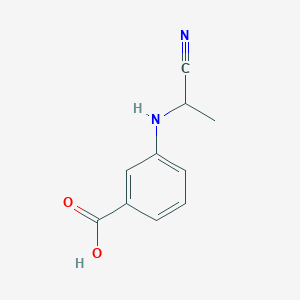
3-(1-Cyanoethylamino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Cyanoethylamino)benzoic acid is an organic compound with the molecular formula C10H9NO2. It is a derivative of benzoic acid, where the carboxyl group is meta-substituted with a 1-cyanoethyl group. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Cyanoethylamino)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with alkylnitrile in the presence of a base such as sodium amide or sodium in liquid ammonia. The reaction is carried out at temperatures ranging from -80°C to 100°C and pressures from 1 to 10 atmospheres . This method is considered economical and industrially applicable compared to traditional methods.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of 2-chlorobenzoic acid metal salts and alkylnitrile compounds, along with bases like sodium amide, ensures efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Cyanoethylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of heat facilitate substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amino-substituted benzoic acids.
Substitution: Various substituted benzoic acids depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(1-Cyanoethylamino)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions, particularly those involving nitrile hydratases.
Medicine: Serves as an intermediate in the production of anti-inflammatory drugs like ketoprofen.
Industry: Utilized in the manufacture of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 3-(1-Cyanoethylamino)benzoic acid involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for nitrile hydratases, leading to the formation of corresponding amides. The compound’s effects are mediated through its ability to donate or accept protons, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1-Cyanoethyl)benzoic acid
- 3-(1-Cyanoethyl)benzoic acid methyl ester
- 2-(3-Carboxyphenyl)propanenitrile
Uniqueness
3-(1-Cyanoethylamino)benzoic acid is unique due to its specific substitution pattern and the presence of both cyano and carboxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals .
Propiedades
Fórmula molecular |
C10H10N2O2 |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
3-(1-cyanoethylamino)benzoic acid |
InChI |
InChI=1S/C10H10N2O2/c1-7(6-11)12-9-4-2-3-8(5-9)10(13)14/h2-5,7,12H,1H3,(H,13,14) |
Clave InChI |
ABKMSVCCWDLPQS-UHFFFAOYSA-N |
SMILES canónico |
CC(C#N)NC1=CC=CC(=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


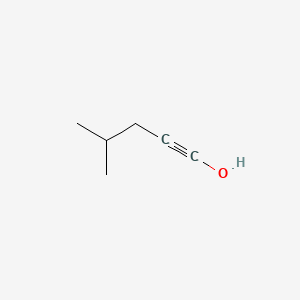

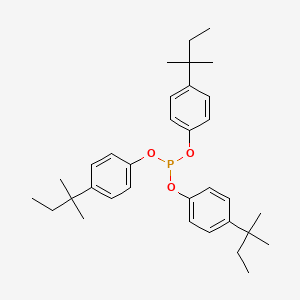

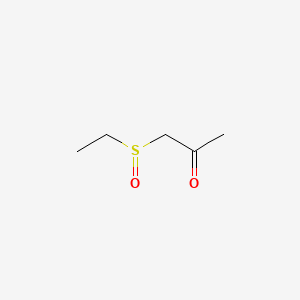
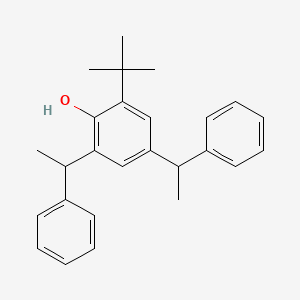
![Phenol, 2-[(2-amino-1-naphthalenyl)azo]-4-(1,1,3,3-tetramethylbutyl)-](/img/structure/B13799138.png)

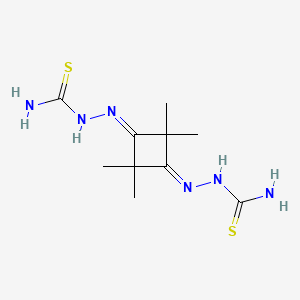
![3-Azabicyclo[3.1.0]hexane-2-carboxamide,N-methyl-,(1alpha,2alpha,5alpha)-(9CI)](/img/structure/B13799160.png)
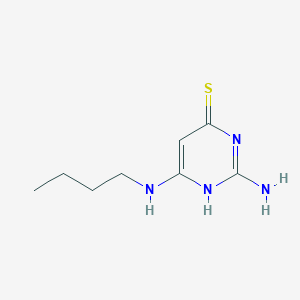

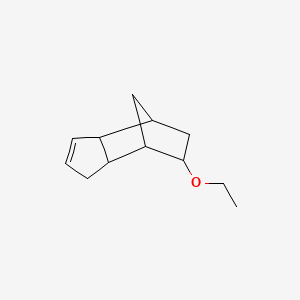
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B13799175.png)
